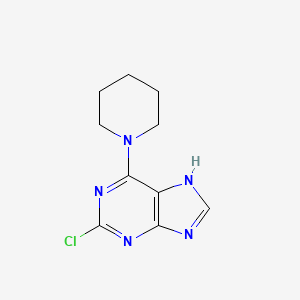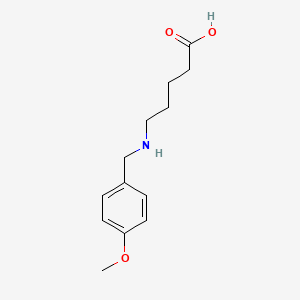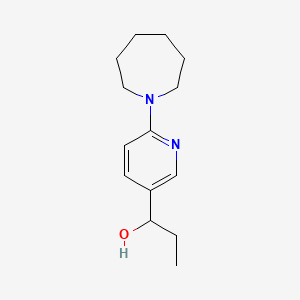
7-Bromo-2-methylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-methylquinazolin-4-amine is a chemical compound with the molecular formula C9H8BrN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinazolin-4-amine typically involves the bromination of 2-methylquinazolin-4-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure selective bromination at the 7-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatographic techniques .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form quinazolinone derivatives or reduction reactions to modify the quinazoline ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed:
- Substituted quinazoline derivatives
- Quinazolinone derivatives
- Coupled products with various functional groups
Aplicaciones Científicas De Investigación
7-Bromo-2-methylquinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and anticancer compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its potential use in organic electronics and as a precursor for the synthesis of novel materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-methylquinazolin-4-amine largely depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine atom and the quinazoline ring system play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include kinases, G-protein coupled receptors, and other protein targets .
Comparación Con Compuestos Similares
- 2-Methylquinazolin-4-amine
- 7-Chloro-2-methylquinazolin-4-amine
- 7-Iodo-2-methylquinazolin-4-amine
Comparison: 7-Bromo-2-methylquinazolin-4-amine is unique due to the presence of the bromine atom at the 7-position, which can influence its reactivity and biological activity. Compared to its chloro and iodo analogs, the bromine derivative may exhibit different electronic and steric properties, affecting its overall behavior in chemical reactions and biological systems .
Propiedades
Fórmula molecular |
C9H8BrN3 |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
7-bromo-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C9H8BrN3/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3,(H2,11,12,13) |
Clave InChI |
BITWYWGWWLBGNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2)Br)C(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)

![(NZ)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11873568.png)

![7-(Benzyloxy)-2-azaspiro[3.5]nonane](/img/structure/B11873582.png)

![Tert-butyl benzo[d]oxazol-7-ylcarbamate](/img/structure/B11873600.png)

